The Multifaceted Biological Activities of 1-Indanone Derivatives: A Technical Guide for Drug Discovery and Development
The Multifaceted Biological Activities of 1-Indanone Derivatives: A Technical Guide for Drug Discovery and Development
Abstract
The 1-indanone scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the multifaceted pharmacological activities of 1-indanone derivatives, intended for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into the significant antiviral, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties of these compounds. This guide will elucidate the underlying mechanisms of action, present detailed experimental protocols for activity assessment, and offer a critical analysis of structure-activity relationships, supported by a comprehensive review of current scientific literature.
Introduction: The Chemical Versatility and Pharmacological Significance of the 1-Indanone Core
The 1-indanone nucleus, a bicyclic ketone, is a key building block in the synthesis of numerous therapeutic agents.[1] Its rigid, fused-ring system provides a well-defined three-dimensional structure that can be strategically functionalized to interact with a variety of biological targets with high affinity and selectivity. The inherent reactivity of the ketone and the adjacent methylene group allows for diverse chemical modifications, leading to a wide range of derivatives with distinct pharmacological profiles.[2] One of the most prominent examples of a clinically successful 1-indanone derivative is Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[1] This success has spurred significant interest in exploring the broader therapeutic potential of the 1-indanone scaffold.
This guide will systematically explore the key biological activities of 1-indanone derivatives, providing both the theoretical framework and practical methodologies for their investigation.
Antiviral Activity of 1-Indanone Derivatives
Recent research has highlighted the potential of 1-indanone derivatives as a promising class of antiviral agents. While much of the current data focuses on their efficacy against plant viruses, the underlying mechanisms of inducing host immune responses suggest a potential avenue for broader antiviral applications.
Mechanism of Action: Inducing Host Resistance
Studies on plant viruses, such as cucumber mosaic virus (CMV), tomato spotted wilt virus (TSWV), and pepper mild mottle virus (PMMoV), have shown that certain 1-indanone derivatives can confer protection by activating the host's innate immune system.[3] This is a distinct mechanism from directly targeting viral enzymes or replication processes.
While the specific mechanisms of 1-indanone derivatives against human viruses are not yet well-elucidated in the available literature, the general principles of antiviral drug action provide a framework for future investigation.[4][5] These mechanisms typically involve the inhibition of viral entry, replication, or release from host cells.[6][7]
Experimental Protocol: In Vitro Antiviral Activity Assessment
A common method to assess the antiviral activity of novel compounds is the Cytopathic Effect (CPE) inhibition assay.
Principle: This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
Step-by-Step Methodology:
-
Cell Culture: Plate a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in a 96-well microtiter plate at a density that will form a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a series of dilutions of the 1-indanone derivative in cell culture medium.
-
Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and add the diluted compounds to the wells. Subsequently, infect the cells with a known titer of the virus. Include positive (virus-infected, untreated cells) and negative (uninfected, untreated cells) controls.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period sufficient for the virus to cause significant CPE in the positive control wells (typically 2-5 days).
-
Quantification of CPE: The CPE can be quantified using various methods, such as staining the remaining viable cells with crystal violet. The absorbance is then read using a microplate reader.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the 50% effective concentration (EC50), which is the concentration of the compound that inhibits CPE by 50%.
| Derivative | Virus | EC50 (mg L⁻¹) | Reference |
| Compound 27 | PMMoV | 140.5 | [3] |
| Ningnanmycin (Control) | PMMoV | 245.6 | [3] |
Anti-inflammatory Properties of 1-Indanone Derivatives
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. 1-Indanone derivatives have demonstrated significant anti-inflammatory potential.
Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory effects of 1-indanone derivatives are believed to be mediated through the inhibition of key inflammatory pathways and enzymes. Molecular docking studies have suggested that these compounds can bind to and inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) and tumor necrosis factor-alpha (TNF-α), which are crucial mediators of the inflammatory response.
Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment using Carrageenan-Induced Paw Edema
This is a widely used and well-characterized model for evaluating the anti-inflammatory activity of new compounds.[8]
Principle: Injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Model: Use adult male Wistar rats or Swiss albino mice, acclimatized to the laboratory conditions.
-
Compound Administration: Administer the 1-indanone derivative orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group should receive the vehicle only, and a standard drug group should receive a known anti-inflammatory agent (e.g., Indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.[8]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[9]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume/thickness in the control group and Vt is the average paw volume/thickness in the treated group.
Anticancer Potential of 1-Indanone Derivatives
The 1-indanone scaffold has emerged as a promising framework for the development of novel anticancer agents with diverse mechanisms of action.
Mechanisms of Anticancer Activity
1-Indanone derivatives have been shown to exert their anticancer effects through multiple pathways:
-
Inhibition of Tubulin Polymerization: Some derivatives act as microtubule-destabilizing agents, similar to other successful anticancer drugs.[10][11] By inhibiting the polymerization of tubulin into microtubules, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]
-
Cell Cycle Arrest and Apoptosis Induction: Many 1-indanone derivatives have been shown to induce cell cycle arrest, predominantly at the G2/M checkpoint, preventing cancer cells from progressing through mitosis.[12] This is often followed by the induction of apoptosis (programmed cell death).
-
Anti-angiogenic Effects: Certain derivatives can suppress the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis. This is achieved by inhibiting key signaling molecules such as Vascular Endothelial Growth Factor Receptors (VEGF-R1 and VEGF-R2) and Hypoxia-Inducible Factor-alpha (HIF-α).
-
Modulation of Signaling Pathways: The NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation, has been identified as a target for some 1-indanone derivatives.[12]
Experimental Protocol: In Vivo Anticancer Activity using Ehrlich Ascites Carcinoma (EAC) Model
The EAC model is a valuable tool for the in vivo screening of potential anticancer agents.[13]
Principle: EAC cells, when injected into the peritoneal cavity of mice, proliferate rapidly, causing the accumulation of ascitic fluid and eventually leading to the death of the animal. The efficacy of a test compound is determined by its ability to inhibit tumor growth and increase the lifespan of the tumor-bearing mice.
Step-by-Step Methodology:
-
EAC Cell Propagation: Maintain EAC cells by serial intraperitoneal transplantation in Swiss albino mice.[14]
-
Tumor Inoculation: Inoculate a specific number of viable EAC cells (e.g., 1 x 10^6 cells) intraperitoneally into a group of healthy mice.[14]
-
Treatment: After 24 hours of tumor inoculation, start the treatment with the 1-indanone derivative at different doses, administered daily for a specified period (e.g., 9-10 days). A control group receives the vehicle, and a standard drug group receives a known anticancer drug (e.g., 5-Fluorouracil).
-
Monitoring and Data Collection: Monitor the animals for changes in body weight, tumor volume (by measuring abdominal circumference), and survival time.
-
Evaluation of Anticancer Activity: After the treatment period, sacrifice a subset of animals to collect ascitic fluid and determine the viable tumor cell count. The anticancer activity can be assessed by:
-
Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition.
-
Increase in Lifespan: Calculate the percentage increase in lifespan (% ILS) of treated animals compared to the control group.
-
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| ITH-6 | HT-29 (Colon) | 0.41 ± 0.19 | [12] |
| ITH-6 | COLO 205 (Colon) | 0.85 ± 0.23 | [12] |
| ITH-6 | KM 12 (Colon) | 1.23 ± 0.31 | [12] |
| 2-benzylidene-1-indanones | MCF-7, HCT, THP-1, A549 | 0.01 - 0.88 | [15] |
| Spiroisoxazoline derivative (9f) | MCF-7 (Breast) | 0.03 ± 0.01 | [16] |
Neuroprotective Effects of 1-Indanone Derivatives
The 1-indanone scaffold is a cornerstone in the development of drugs for neurodegenerative diseases, with Donepezil being a prime example.[1] Research continues to uncover new derivatives with promising neuroprotective properties.
Mechanisms of Neuroprotection
1-Indanone derivatives exhibit neuroprotective effects through several mechanisms:
-
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease.[17]
-
Inhibition of Amyloid-β Aggregation: Some derivatives can inhibit the self-assembly of amyloid-beta (Aβ) peptides into toxic oligomers and fibrils, a key pathological hallmark of Alzheimer's disease.[17]
-
Binding to α-Synuclein Aggregates: Certain 1-indanone derivatives have shown high affinity and selectivity for α-synuclein fibrils, which are the main component of Lewy bodies in Parkinson's disease and other synucleinopathies.[18] This suggests their potential as both diagnostic imaging agents and therapeutic candidates.
| Derivative | Target | Binding Affinity (Kd, nM) | Reference |
| Compound 8 | α-synuclein fibrils | 9.0 | [18] |
| Compound 32 | α-synuclein fibrils | 18.8 | [18] |
| Derivative | Target | IC50 (nM) | Reference |
| Compound 9 | AChE | 14.8 | [17] |
| Compound 14 | AChE | 18.6 | [17] |
Antimicrobial Activity of 1-Indanone Derivatives
1-Indanone derivatives have also been investigated for their activity against a range of microbial pathogens.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of the 1-indanone derivative in a 96-well microtiter plate containing the broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
| Derivative | Microorganism | MIC (µM) | Reference |
| Compound A5 | S. aureus | 15.625 | [19] |
| Compound D2 | S. aureus | 15.625 | [19] |
Conclusion and Future Directions
The 1-indanone scaffold continues to be a highly valuable and versatile platform in drug discovery. The diverse biological activities, ranging from antiviral and anti-inflammatory to anticancer and neuroprotective, underscore the significant therapeutic potential of this class of compounds. The ability to readily modify the 1-indanone core allows for the fine-tuning of pharmacological properties and the development of derivatives with enhanced potency and selectivity.
Future research should focus on elucidating the precise molecular mechanisms of action, particularly for antiviral activity against human pathogens. Further exploration of structure-activity relationships, aided by computational modeling and in silico screening, will be instrumental in designing the next generation of 1-indanone-based therapeutics. The development of more potent and selective derivatives with favorable pharmacokinetic and safety profiles will be crucial for their successful translation into clinical practice.
References
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
- Sarees, P. M., et al. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. World's Veterinary Journal, 13(4), 579-586.
- Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Methods in Molecular Biology (Vol. 225, pp. 115-121). Humana Press.
- Fehrenbacher, J. C., Varga, M. R., & Basbaum, A. I. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.4.
- Xie, B., et al. (2023).
- Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & Biomolecular Chemistry, 20(43), 8431-8451.
- Al-Warhi, T., et al. (2022). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anti-cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1969-1984.
- Lan, S., et al. (2023). Novel 1-Indanone derivatives containing oxime and oxime ether moieties as immune activator to resist plant virus. Pest management science, 79(5), 2005–2015.
- Rajesh, V., & Perumal, P. T. (2018).
- Yilmaz, I., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega, 7(50), 46898-46917.
- Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European journal of medicinal chemistry, 138, 1059–1074.
- Khan, I., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology, 12, 941508.
- Abdel-Hamid, M. M., & El-bakry, A. M. (2021). Evaluation of anti-tumor activity of metformin against Ehrlich ascites carcinoma in Swiss albino mice. Journal of Taibah University Medical Sciences, 16(6), 875-883.
- Yilmaz, I., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS omega, 7(50), 46898–46917.
- Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology, 15(1), 3-17.
- Ullah, F., et al. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Scientific Reports, 14(1), 9624.
- Negi, A. S., et al. (2015). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. Bioorganic & medicinal chemistry letters, 25(21), 4828–4832.
- Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1059-1074.
- Al-Otaibi, A. M., et al. (2023). Antitumor Activity of Selenium in Ehrlich Ascites Carcinoma Bearing Mice. Egyptian Journal of Chemistry, 66(10), 305-313.
- Li, W., et al. (2014). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. Bioorganic & medicinal chemistry letters, 24(3), 847–852.
- LaPoint, K. M. (2022). Mechanisms of action of antiviral drugs. Salem Press Encyclopedia of Health.
- Chanda, D., et al. (2015). Synthesis of 1-indanones with a broad range of biological activity. Beilstein journal of organic chemistry, 11, 483–515.
- Ali, H. F., et al. (2023). Induction of Ehrlich solid tumor. A: mouse bearing Ehrlich ascites carcinoma (EAC). B.
- Khan, I., et al. (2019). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. Biochimica et biophysica acta. General subjects, 1863(5), 847–855.
- Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug discovery today, 29(8), 104063.
-
Alila Medical Media. (2020, May 18). Antiviral Drugs Mechanisms of Action, Animation [Video]. YouTube. [Link]
- Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology, 15(1), 3-17.
- Rajamanickam, V., et al. (2023). Assessment of the Anticancer Activity of Aegle marmelos Leaf Extracts Against Ehrlich's Ascites Carcinoma (EAC) Cell Line in S. bioRxiv.
- Chanda, D., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 483-515.
- Kumar, A., et al. (2022).
Sources
- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1-Indanone derivatives containing oxime and oxime ether moieties as immune activator to resist plant virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 7. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 9. inotiv.com [inotiv.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Subcutaneous Ehrlich Ascites Carcinoma mice model for studying cancer-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
